molecular formula C13H15NO3 B1404556 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid CAS No. 1160247-96-0

2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid

Cat. No. B1404556
CAS RN: 1160247-96-0
M. Wt: 233.26 g/mol
InChI Key: CNNBNDRSNFMSKE-UHFFFAOYSA-N
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Description

“2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]” is a heterocyclic compound with the empirical formula C12H15NO . It has a molecular weight of 189.25 . The compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound has the SMILES string C1CC2(CCO1)CNc3ccccc23 . The InChI code is 1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2 .

Scientific Research Applications

Smart Material Production

Spiropyrans are utilized in the production of smart materials due to their ability to change color in response to various stimuli such as light, temperature, and pH levels. This particular derivative can be incorporated into materials that respond dynamically to environmental changes, making it ideal for creating adaptive camouflage materials, smart windows that regulate light and heat, and sensors that visually indicate chemical or thermal changes .

Molecular Electronics and Nanomachinery

In the field of molecular electronics, spiropyran derivatives like this one are promising due to their reversible switching between two isomeric forms. This switchable nature allows for the creation of molecular switches, logic gates, and memory storage devices at the nanoscale. These components are essential for developing future computing technologies that are smaller, faster, and more energy-efficient .

Sensing of Environmental and Biological Molecules

The photochromic and thermochromic properties of spiropyran derivatives make them excellent candidates for sensing applications. They can be used to detect the presence of metal ions, organic compounds, and biological molecules such as proteins and nucleic acids. This is particularly useful in environmental monitoring and the development of diagnostic tools for healthcare .

Photopharmacology

In photopharmacology, compounds like 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid are explored for their potential to act as light-activated drugs. Their structural change upon exposure to light can trigger biological activity, allowing for precise control over the timing and location of drug activity, which could lead to reduced side effects and improved efficacy in treatments .

Photochromic Dyes and Inks

The reversible color change of spiropyran derivatives upon exposure to light makes them suitable for use as photochromic dyes and inks. These substances can be applied to fabrics, papers, or other substrates to create patterns or images that change color under different lighting conditions, adding value to products through aesthetic innovation or functional design .

Information Storage and Display Technologies

Spiropyran derivatives can be used in information storage systems where data is encoded in the form of color changes. This technology can be applied to create high-density optical data storage devices. Additionally, their color-changing properties can be utilized in display technologies, such as e-paper, that require low power consumption and have the ability to retain images without a constant power supply .

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . The safety information includes the signal word “Warning” and the pictogram GHS07 .

properties

IUPAC Name

spiro[1,2-dihydroindole-3,4'-oxane]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(16)9-1-2-11-10(7-9)13(8-14-11)3-5-17-6-4-13/h1-2,7,14H,3-6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNBNDRSNFMSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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